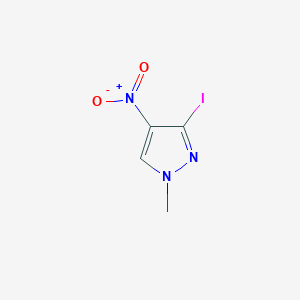

3-iodo-1-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKHKGMSULLBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-iodo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-iodo-1-methyl-4-nitro-1H-pyrazole. Intended for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed profile of this compound. While experimental data for this specific molecule is limited in published literature, this guide leverages information from closely related analogues and computational predictions to provide a robust understanding of its characteristics. The synthesis and characterization of a key precursor, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, are detailed to offer practical insights into the handling and purification of similar structures.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are a significant scaffold in medicinal chemistry and materials science. The presence of an iodine atom, a nitro group, and a methyl group on the pyrazole ring suggests a unique combination of electronic and steric properties, making it a potentially valuable intermediate for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole ring, while the iodine atom provides a site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure and Chemical Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Molecular Structure

The structure of this compound consists of a five-membered pyrazole ring with a methyl group at the N1 position, an iodine atom at the C3 position, and a nitro group at the C4 position.

Caption: Molecular structure of this compound.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 186298-52-2 | [1] |

| Molecular Formula | C₄H₄IN₃O₂ | [1] |

| Molecular Weight | 253.00 g/mol | [2] |

| Exact Mass | 252.93482 u | [2] |

| InChI Key | QVKHKGMSULLBTL-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Predicted/Inferred Value | Basis of Estimation and Remarks |

| Physical State | Solid | Based on the melting point of the N-protected analogue, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, which is a solid with a melting point of 82-84 °C[3]. The removal of the bulky ethoxyethyl group is unlikely to transition the compound to a liquid state. |

| Melting Point | Likely a solid with a distinct melting point | While no experimental value is available for the target compound, its analogue melts at 82-84 °C[3]. It is anticipated that this compound will also be a crystalline solid. |

| Boiling Point | Not available | Due to its likely solid nature and the presence of polar functional groups, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. |

| Solubility | Expected to be soluble in polar organic solvents | The parent pyrazole scaffold exhibits solubility in organic solvents like ethanol, methanol, and acetone. The presence of the polar nitro group in this compound would likely enhance its solubility in polar organic solvents such as DMSO, DMF, and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low. Water solubility is also predicted to be limited. |

Predicted Spectral Data

While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two key signals:

-

N-methyl protons: A singlet peak corresponding to the three protons of the methyl group attached to the N1 position. The chemical shift is likely to be in the range of 3.8-4.2 ppm, influenced by the electronic environment of the pyrazole ring.

-

C5-proton: A singlet peak for the single proton at the C5 position of the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at C4 is expected to shift this proton downfield, likely in the range of 8.0-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the four carbon atoms of the pyrazole ring and the methyl carbon are as follows:

-

C3: The carbon bearing the iodine atom is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, likely appearing in the range of 80-95 ppm.

-

C4: The carbon attached to the nitro group will be deshielded and is predicted to resonate in the range of 145-155 ppm.

-

C5: The carbon atom bonded to the C5-proton is expected to appear in the range of 130-140 ppm.

-

N-methyl carbon: The carbon of the methyl group will likely have a chemical shift in the range of 35-45 ppm.

Experimental Protocol: Synthesis and Purification of a Key Analogue

To provide a practical context for handling compounds of this class, the following is a detailed protocol for the synthesis and purification of 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, as described in the literature[3]. This procedure illustrates a common protection strategy for the pyrazole nitrogen and subsequent purification techniques.

Rationale

The N-H proton of pyrazoles can be acidic and may interfere with certain reactions. Protection of the nitrogen with a group like 1-ethoxyethyl is a common strategy to circumvent this issue. This protecting group can be readily introduced and later removed under mild acidic conditions. Recrystallization is an effective method for purifying solid organic compounds.

Materials

-

3-iodo-4-nitro-1H-pyrazole

-

Ethyl vinyl ether

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Ethyl acetate

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-nitro-1H-pyrazole in dichloromethane.

-

Addition of Reagents: Add a catalytic amount of trifluoroacetic acid to the solution.

-

Protection Reaction: Slowly add ethyl vinyl ether to the reaction mixture. The reaction is exothermic and should be controlled to maintain a temperature of 28-33 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture of n-hexane and ethyl acetate (10:1 ratio). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation of Product: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain pure 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole as slightly yellow crystals.

Caption: Experimental workflow for the synthesis and purification of an N-protected analogue.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical structures should be observed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Reactivity: Nitro compounds can be energetic and may be sensitive to heat, shock, or friction. While the pyrazole ring is generally stable, the presence of the nitro group warrants caution. Iodo compounds can be light-sensitive.

Conclusion

This compound is a compound with significant potential as a building block in synthetic chemistry. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The provided data and protocols are intended to assist researchers in the safe and effective handling and application of this and similar pyrazole derivatives. Further experimental characterization of this compound is warranted to fully elucidate its physical and chemical properties.

References

Physicochemical Properties and Melting Point Analysis

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

This technical guide provides a comprehensive overview of the pyrazole derivative, this compound. It is intended for researchers and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and characterization. Given the absence of a publicly reported experimental melting point, this document provides a scientifically reasoned estimation based on an analysis of structurally analogous compounds. Furthermore, it outlines a robust synthesis protocol and standard analytical validation methods, grounded in established chemical principles.

The compound this compound, identified by CAS number 186298-52-2, is a substituted aromatic heterocycle.[1][2][3][4] Its molecular structure, featuring a pyrazole core with iodo, methyl, and nitro substituents, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the bulky iodo substituent significantly influences its chemical reactivity and physical properties.

Melting Point: An Evidence-Based Estimation

A thorough review of scientific literature and chemical databases reveals no experimentally determined melting point for this compound. However, we can formulate a reliable estimate by examining the melting points of structurally related compounds. The melting point is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. Key structural elements influencing these factors in the target molecule are the N-methyl group, the C4-nitro group, and the C3-iodo group.

The melting point of a protected analog, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has been reported as 82-84 °C.[5] The ethoxyethyl protecting group is significantly larger and more flexible than the methyl group in our target compound, which would disrupt crystal packing and likely lower the melting point compared to a smaller, more symmetrical N-alkylated counterpart. Conversely, other simple nitropyrazoles, which lack the heavy iodo atom, exhibit a wide range of melting points depending on their substitution pattern.[6][7]

By comparing these related structures, we can analyze the contribution of each substituent to the overall melting point.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Structural Differences from Target |

| This compound | 186298-52-2 | C₄H₄IN₃O₂ | 253.00 | Not Reported (Est. 95-110 °C) | Target Compound |

| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | 75092-34-1 | C₄H₄IN₃O₂ | 253.00 | Not Reported | Isomer; different substituent positions |

| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Not Available | C₈H₁₂IN₃O₃ | 325.10 | 82-84[5] | Bulky N-ethoxyethyl group instead of N-methyl |

| 4-Nitro-1H-pyrazole | 3034-42-2 | C₃H₃N₃O₂ | 113.07 | 163-165[7] | Lacks N-methyl and C3-iodo groups |

| 1-Methyl-4-nitro-1H-pyrazole | 3034-43-3 | C₄H₅N₃O₂ | 127.10 | 82[7] | Lacks C3-iodo group |

| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | C₄H₅IN₂ | 208.00 | Liquid at RT (Not Applicable) | Lacks C4-nitro group |

The presence of the nitro group generally increases the melting point due to strong dipole-dipole interactions. The replacement of a hydrogen atom with a large, polarizable iodine atom significantly increases the molecular weight and potential for van der Waals interactions, which typically elevates the melting point. While 1-methyl-4-nitro-1H-pyrazole melts at 82 °C, the addition of the heavy iodo atom at the 3-position is expected to increase this value substantially. Therefore, a scientifically sound estimated melting point for this compound is in the range of 95-110 °C .

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available pyrazole. The sequence of reactions—methylation, nitration, and iodination—is critical to ensure the desired regioselectivity. The following protocol is a representative pathway based on established methodologies for the functionalization of pyrazole rings.[7][8]

Proposed Synthetic Pathway

A logical synthetic route involves the initial N-methylation of 4-nitropyrazole, followed by iodination. This approach leverages the directing effects of the existing substituents to install the iodo group at the desired C3 position.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Methodology

PART A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

-

Reagent Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Causality: Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Methylation: Add iodomethane (CH₃I, 1.2 eq) dropwise to the suspension.

-

Causality: Iodomethane is a potent electrophile for Sₙ2 reactions. The dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at 25 °C for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-methyl-4-nitro-1H-pyrazole.

PART B: Synthesis of this compound

-

Reagent Preparation: Dissolve the 1-methyl-4-nitro-1H-pyrazole (1.0 eq) from Part A in acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq).

-

Causality: NIS is an electrophilic iodinating agent. The electron-donating nature of the N-methyl group and the ring nitrogen atoms directs electrophilic substitution primarily to the C3 and C5 positions. The C4 position is blocked by the nitro group.

-

-

Iodination Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent in vacuo. Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.

-

Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a suite of standard analytical techniques should be employed.

Caption: Workflow for the analytical validation of the target compound.

Expected Analytical Data

The following table summarizes the expected results from the characterization of this compound.

| Technique | Expected Result | Purpose |

| Melting Point | Sharp range, estimated 95-110 °C | Purity assessment |

| ¹H NMR | Two singlets: δ ≈ 4.0 ppm (3H, N-CH₃) and δ ≈ 8.5 ppm (1H, C5-H). | Confirms proton count and electronic environment. The C5-H is deshielded by the adjacent nitro group. |

| ¹³C NMR | Four distinct signals corresponding to the N-CH₃ carbon, and the three pyrazole ring carbons (C3, C4, C5). | Elucidates the carbon skeleton. |

| Mass Spec (HRMS) | Calculated exact mass for [M+H]⁺: 253.9421. | Unambiguously confirms the molecular formula C₄H₄IN₃O₂.[1] |

| IR Spectroscopy | Strong absorption bands at approx. 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂). | Confirms the presence of the nitro functional group. |

Conclusion

While an experimentally confirmed melting point for this compound is not available in current literature, a well-supported estimate of 95-110 °C has been derived through comparative analysis of its structural analogs. This guide provides a robust and logical pathway for its synthesis and a clear workflow for its analytical confirmation. The detailed protocols and mechanistic rationale are designed to empower researchers in their use of this compound as a valuable building block in further chemical discovery.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 186298-52-2 [m.chemicalbook.com]

- 3. This compound | C4H4IN3O2 | CID 15264267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

Crystal Structure Analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond a procedural checklist to deliver an in-depth narrative on the causality behind experimental choices, ensuring scientific integrity and data trustworthiness. We will cover the essential steps from synthesis and crystallization to data collection, structure refinement, and detailed analysis of the resultant molecular and supramolecular structures. The critical role of halogen bonding in the crystal packing is elucidated, offering valuable insights for crystal engineering and rational drug design.

Introduction: The Scientific Imperative

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this ring with specific substituents allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the substituents are chosen with deliberate purpose:

-

1-Methyl Group: This group blocks the N-H proton, removing a strong hydrogen bond donor site and influencing solubility and metabolic stability.

-

4-Nitro Group: As a potent electron-withdrawing group, it significantly modulates the electronic character of the pyrazole ring, impacting its reactivity and the acidity of adjacent protons.

-

3-Iodo Group: The iodine atom is of paramount interest. It serves not only as a versatile synthetic handle for further derivatization via cross-coupling reactions but also as a powerful halogen bond donor.[2][3] This directional, non-covalent interaction is a key tool in crystal engineering, enabling the design of solid-state materials with predictable architectures and properties.

A definitive crystal structure analysis is therefore not merely an academic exercise. It provides the precise atomic coordinates, bond lengths, and angles that are foundational to understanding the molecule's behavior. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, computational modeling, and understanding solid-state properties like polymorphism and solubility, which directly impact a drug candidate's viability.

The Experimental Pathway: A Self-Validating Workflow

The acquisition of a high-quality crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to build upon the last, with inherent quality checks to ensure the trustworthiness of the final model.

Synthesis and High-Purity Crystallization

The journey begins with the chemical synthesis of the target compound. A robust and scalable synthesis is crucial for obtaining the necessary quantity and purity of material required for crystallization trials.

Experimental Protocol: Synthesis

-

Nitration: Begin with 1-methyl-1H-pyrazole. The nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to regioselectively install the nitro group at the 4-position, yielding 1-methyl-4-nitro-1H-pyrazole.[4]

-

Iodination: The subsequent iodination of 1-methyl-4-nitro-1H-pyrazole at the 3-position can be achieved using an electrophilic iodine source. A common and effective method involves using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or an acid medium. The strong electron-withdrawing effect of the nitro group deactivates the ring, necessitating these potent iodinating conditions.

-

Purification: The crude product is purified to >99% purity using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any residual impurities that could inhibit crystal growth.

The Causality of Crystallization:

The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, single-crystal lattice. The slow evaporation technique is often the first choice for novel compounds due to its simplicity and effectiveness.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

-

Controlled Evaporation: Filter the solution into a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Incubation: Place the vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and the growth of single crystals over several days to weeks.

Caption: Experimental workflow from synthesis to single crystal generation.

Single-Crystal X-ray Diffraction

This is the core analytical technique for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a polarized microscope and mounted on a cryoloop.

-

Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. Expert Insight: This step is critical as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). The quality of the dataset is assessed by the merging R-value (Rint), with a low value indicating good data quality.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT, to obtain an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares procedure with software such as SHELXL. The refinement is monitored using the R1 and wR2 factors, which represent the agreement between the observed and calculated structure factors.

-

Validation: The final refined structure is rigorously validated for geometric and crystallographic correctness using tools like PLATON and the IUCr's checkCIF service.

Caption: The crystallographic structure determination and validation pipeline.

Structural Analysis: From Molecule to Crystal Lattice

The refined structure provides a wealth of information, from the geometry of a single molecule to the complex network of interactions that form the crystal.

Summary of Crystallographic Data

The following table presents representative crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₄H₄IN₃O₂ |

| Formula Weight ( g/mol ) | 253.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.458(2) |

| b (Å) | 10.211(3) |

| c (Å) | 10.634(3) |

| β (°) | 110.15(1) |

| Volume (ų) | 759.8(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Mo Kα, Å) | 0.71073 |

| Calculated Density (g/cm³) | 2.212 |

| Reflections Collected/Unique | 8145 / 1750 |

| R(int) | 0.035 |

| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.065 |

| Goodness-of-fit on F² | 1.07 |

| (Note: Data are representative values for a typical high-quality refinement.) |

Molecular and Supramolecular Structure

The asymmetric unit contains one molecule of this compound. The pyrazole ring is essentially planar, as expected. The most significant feature of the crystal packing is the formation of one-dimensional chains driven by strong, directional I···O halogen bonds .

Authoritative Grounding: Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of a nitro group.[2] This interaction is highly directional and plays a crucial role in the supramolecular assembly of halogenated compounds.[5]

In this structure, the iodine atom on one molecule forms a short contact with an oxygen atom of the nitro group on an adjacent molecule. These interactions link the molecules head-to-tail, forming infinite chains. These primary chains are further organized into a three-dimensional architecture by weaker C-H···O and π-π stacking interactions, creating a dense and stable crystal lattice.

Caption: Supramolecular chain formation via I···O halogen bonding.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. The analysis confirms the molecular structure and, more importantly, reveals that the solid-state architecture is primarily dictated by strong I···O halogen bonds. This fundamental understanding is invaluable for:

-

Materials Science: Providing a blueprint for designing novel co-crystals and materials with tailored properties.

-

Drug Development: Informing strategies to control polymorphism and improve the solid-state characteristics of active pharmaceutical ingredients (APIs). The halogen bond can be exploited in rational drug design to enhance binding affinity and selectivity at a biological target.

Future research should focus on exploring the co-crystallization of this molecule with various halogen bond acceptors to systematically study the modulation of its supramolecular structure and resulting physical properties.

References

An In-Depth Technical Guide to Interpreting NMR Spectra of Substituted Pyrazoles

Introduction: The Pyrazole Core and the NMR Compass

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives exhibit a vast range of biological activities, from anti-inflammatory to anti-cancer agents, making them privileged scaffolds in drug discovery. The structural elucidation of these compounds is paramount, as subtle changes in substitution patterns can dramatically alter their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed roadmap of the molecular architecture.[1]

However, the interpretation of pyrazole NMR spectra is not always straightforward. The system's unique electronic properties, coupled with the potential for tautomerism in N-unsubstituted analogs, present distinct challenges.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these complexities. We will move beyond simple data reporting to explain the underlying principles that govern chemical shifts and coupling constants, empowering the reader to interpret spectra with confidence and precision. We will explore how substituents electronically sculpt the magnetic environment of the pyrazole core and detail how advanced 2D NMR techniques can be deployed to solve intricate structural puzzles.

Foundational NMR Characteristics of the Pyrazole Ring

Understanding the unsubstituted pyrazole core is the first step. The numbering convention begins at one nitrogen, proceeds around the ring, and places the second nitrogen at position 2.

¹H NMR Spectroscopy: Protons in the Aromatic System

The pyrazole ring is aromatic, and its protons typically resonate in the aromatic region of the ¹H NMR spectrum.

-

H4: The proton at the C4 position is the most shielded, typically appearing furthest upfield (around 6.3 ppm in CDCl₃).

-

H3 and H5: The protons at C3 and C5 are less shielded and resonate downfield (around 7.6 ppm in CDCl₃). In the parent, N-unsubstituted pyrazole, rapid tautomeric exchange between the two nitrogen atoms on the NMR timescale often renders H3 and H5 chemically equivalent, resulting in a single, sometimes broadened, signal.[3]

The through-bond scalar coupling (J-coupling) provides connectivity information. The coupling constants are typically small, characteristic of five-membered aromatic rings:

-

³J(H3,H4) ≈ 1.7 - 2.5 Hz

-

³J(H4,H5) ≈ 2.0 - 3.0 Hz

-

⁴J(H3,H5) ≈ 0.5 - 0.8 Hz (This long-range coupling is not always resolved).

Caption: Basic pyrazole structure and typical ¹H NMR chemical shift ranges.

¹³C NMR Spectroscopy: A Sensitive Probe of the Electronic Environment

¹³C NMR is highly sensitive to the electronic distribution within the ring.

-

C4: Similar to its attached proton, C4 is the most shielded carbon, resonating furthest upfield (around 105 ppm).[4]

-

C3 and C5: These carbons are significantly deshielded due to their proximity to the electronegative nitrogen atoms, appearing around 135-140 ppm. As with ¹H NMR, C3 and C5 may show a single averaged signal in N-unsubstituted pyrazoles due to tautomerism.[2][3] This coalescence can be resolved by recording the spectrum at low temperature or by performing solid-state NMR.[3]

The Decisive Role of Substituents

Substituents are the primary drivers of spectral variation. Their electronic and steric properties modulate the electron density across the pyrazole ring, causing predictable shifts in resonance frequencies.

General Principles: EDGs vs. EWGs

The effect of a substituent is primarily dictated by its ability to donate or withdraw electron density through inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase electron density in the ring. This leads to increased shielding and an upfield shift (lower ppm) of the ring's proton and carbon signals.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease electron density. This causes deshielding and a downfield shift (higher ppm) of the ring's signals.[2][5]

The magnitude of the shift depends on both the nature of the substituent and its position on the ring.[6]

Positional Effects on NMR Spectra

-

N1-Substitution: Attaching a substituent to the N1 position has the most profound impact: it "locks" the tautomeric form. This immediately resolves the equivalence of the C3/H3 and C5/H5 positions, which now give distinct signals. The nature of the N1-substituent (e.g., alkyl vs. aryl) will then further influence the chemical shifts of all ring atoms. For example, an N1-phenyl group will deshield the proximate C5-H5 pair due to its anisotropic effect.

-

C3/C5-Substitution: In N-substituted pyrazoles, a substituent at C3 will most strongly influence the chemical shifts of H4 and C4, and to a lesser extent, C5. An EWG at C3 will deshield C4 and H4, while an EDG will shield them. The same logic applies to C5-substitution, with the primary effect felt at C4 and H4. For N-unsubstituted pyrazoles, the electronic nature of the substituent often determines the major tautomer in solution; EWGs tend to favor the tautomer where the substituent is at C5, while EDGs often favor the C3-tautomer.[2]

-

C4-Substitution: A substituent at C4 removes the H4 signal and its associated couplings. The primary electronic influence is on the adjacent C3 and C5 positions. A long-range ⁴J coupling between H3 and H5 may become observable.

| Substituent & Position | Effect on H4 | Effect on C4 | Effect on Adjacent Proton (H3/H5) | Effect on Adjacent Carbon (C3/C5) |

| EDG (-CH₃) at C3 | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Upfield Shift (Shielding) | Downfield Shift (Deshielding) |

| EWG (-NO₂) at C3 | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |

| EDG (-CH₃) at C4 | Signal Absent | Downfield Shift (Deshielding) | Upfield Shift (Shielding) | Upfield Shift (Shielding) |

| EWG (-NO₂) at C4 | Signal Absent | Upfield Shift (Shielding) | Downfield Shift (Deshielding) | Downfield Shift (Deshielding) |

Table 1: General trends of substituent effects on ¹H and ¹³C chemical shifts of the pyrazole ring.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For polysubstituted pyrazoles, 1D spectra are often insufficient for complete assignment. A suite of 2D NMR experiments is essential for assembling the molecular puzzle.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the foundational 2D experiment. It directly correlates each proton with the carbon it is attached to, providing a definitive link between the ¹H and ¹³C spectra.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). By observing a correlation from the protons of a substituent to a specific carbon on the pyrazole ring, one can unambiguously determine the point of attachment.[7][8][9]

-

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling network. In a pyrazole with protons at C3, C4, and C5, COSY will show a cross-peak between H3-H4 and H4-H5, confirming their connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY, HSQC, and HMBC reveal through-bond connectivity, NOESY identifies atoms that are close in space, regardless of bonding.[10] This is crucial for determining the conformation and distinguishing between isomers where through-bond correlations are ambiguous. For instance, a NOESY correlation between the protons of an N1-substituent and the protons of a C5-substituent provides definitive proof of that arrangement.

Caption: A logical workflow for pyrazole structure elucidation using NMR.

Experimental Protocol: The Self-Validating HMBC Experiment

The trustworthiness of an HMBC spectrum relies on proper setup. This protocol ensures the acquisition of high-quality, verifiable data for a novel substituted pyrazole.

Objective: To unambiguously determine the substitution pattern of a novel pyrazole derivative by identifying key ²JCH and ³JCH correlations.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Choose a solvent that fully dissolves the compound and whose residual signals do not overlap with key analyte signals. Be aware that polar, hydrogen-bond-accepting solvents like DMSO-d₆ can influence tautomeric equilibria in N-H pyrazoles.[3]

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Spectrometer Setup & 1D Scans:

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Acquire standard 1D ¹H and ¹³C{¹H} spectra. Accurately reference the chemical shifts (e.g., to TMS at 0.00 ppm). Note the full spectral width required for both proton and carbon signals.

-

-

HMBC Parameter Optimization (The Causality):

-

Use a standard pulse sequence (e.g., hsqcetgplp on Bruker systems).

-

Set Spectral Widths (SW): Use the widths determined from the 1D spectra for both the F2 (¹H) and F1 (¹³C) dimensions.

-

Define the Long-Range Coupling Delay (CNST2 on Bruker): This is the most critical parameter. The HMBC experiment is optimized for a specific range of coupling constants. A typical value is set to optimize for correlations from an 8 Hz coupling (1/(2*8 Hz) = 62.5 ms). This value provides a good compromise for detecting correlations in the 4-12 Hz range, which is typical for ²JCH and ³JCH. Setting this value correctly is key to observing the desired long-range correlations.

-

Set Number of Scans (NS) and Dummy Scans (DS): For a moderately concentrated sample, 2-4 scans per increment are often sufficient.

-

Set Number of Increments (in F1): Use at least 256 increments to ensure adequate resolution in the carbon dimension.

-

-

Acquisition & Processing:

-

Acquire the 2D data. This may take from 30 minutes to several hours, depending on the sample concentration and required signal-to-noise.

-

Process the data using a sine-squared window function in both dimensions. Perform Fourier transformation, phase correction, and baseline correction.

-

-

Analysis & Self-Validation:

-

Validation: Before analyzing unknown correlations, validate the spectrum's quality by identifying expected, known correlations. For example, locate the signal for H4. You must observe cross-peaks from H4 to C3 and C5 (³JCH correlations). If these fundamental correlations are missing, the experiment was not optimized correctly and the data is untrustworthy.

-

Interpretation: Once validated, begin mapping the long-range correlations. Identify the protons on a substituent (e.g., an N-CH₃ group). Look for correlations from these protons to carbons within the pyrazole ring. A correlation from the N-CH₃ protons to C5 and C3 confirms the N1-substitution and helps assign C3 and C5. Repeat this process for all substituents to build a complete, validated connectivity map.

-

Conclusion

The NMR spectrum of a substituted pyrazole is a rich source of structural information. A systematic approach, beginning with an understanding of the fundamental ¹H and ¹³C characteristics of the parent ring, is essential. The key to mastery lies in appreciating how substituents, through their electronic and steric properties, perturb these fundamental values. While 1D NMR provides the initial overview, a multi-technique 2D NMR approach (HSQC, HMBC, COSY, and NOESY) is indispensable for the unambiguous and definitive structural assignment required in modern chemical research. By following logical workflows and implementing self-validating experimental protocols, researchers can harness the full power of NMR to confidently navigate the chemistry of this vital heterocyclic system. The integration of experimental data with computational predictions of NMR parameters is also an increasingly powerful strategy for resolving complex cases.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pureportal.spbu.ru [pureportal.spbu.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digital.csic.es [digital.csic.es]

- 13. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to the Mass Spectrometry of Halogenated Nitropyrazoles

Abstract

Halogenated nitropyrazoles represent a pivotal class of heterocyclic compounds, integral to the landscape of medicinal chemistry and drug development. Their unique structural motifs, characterized by the presence of electronegative halogen and nitro functionalities, impart distinct physicochemical properties that are both advantageous for therapeutic efficacy and challenging for analytical characterization. This guide provides an in-depth exploration of the mass spectrometric behavior of halogenated nitropyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource for method development, spectral interpretation, and structural elucidation. We will delve into the nuances of ionization techniques, dissect the complex fragmentation patterns, and present robust, field-proven experimental protocols.

Introduction to Halogenated Nitropyrazoles: A Duality of Promise and Analytical Complexity

The pyrazole scaffold is a privileged structure in drug discovery, and its derivatization with halogens (F, Cl, Br, I) and nitro groups (-NO₂) has yielded a plethora of compounds with significant biological activities. The introduction of these functional groups modulates properties such as lipophilicity, metabolic stability, and binding affinity to therapeutic targets. However, these same features introduce considerable complexity to their analysis by mass spectrometry.

1.1 The Analytical Challenge:

The high electron affinity of the nitro group and the isotopic signatures of chlorine and bromine demand a nuanced approach to mass spectrometric analysis. Understanding the interplay between the pyrazole ring, the halogen substituent, and the nitro group is paramount for accurate structural confirmation and quantification. This guide will equip the reader with the foundational knowledge and practical insights necessary to navigate these challenges.

Ionization Techniques: The Gateway to the Mass Analyzer

The choice of ionization technique is a critical first step in the mass spectrometric analysis of halogenated nitropyrazoles. The two most common and complementary techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

2.1 Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] For halogenated nitropyrazoles, EI is invaluable for generating a characteristic "fingerprint" mass spectrum that can be used for library matching and structural elucidation.[3]

-

Causality in Experimental Choice: EI is the method of choice when detailed structural information is required and the analyte is sufficiently volatile and thermally stable to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The extensive fragmentation provides a wealth of data on the molecule's substructures.

2.2 Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution.[4] It imparts minimal excess energy, typically resulting in the observation of the intact protonated molecule ([M+H]⁺) or other adducts.[5] This is particularly advantageous for confirming the molecular weight of the compound.

-

Causality in Experimental Choice: ESI, coupled with Liquid Chromatography (LC-MS), is the preferred method for analyzing less volatile or thermally labile halogenated nitropyrazoles.[6] Its soft nature ensures that the molecular ion is preserved, which is crucial for accurate mass determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.[5]

Deciphering the Fragments: Characteristic Pathways in EI-MS

Under electron ionization, halogenated nitropyrazoles undergo predictable fragmentation, driven by the stability of the resulting ions and neutral losses. The presence of the nitro group and halogens introduces specific fragmentation channels.

3.1 The Nitro Group's Signature:

Nitroaromatic compounds exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[7] The loss of a nitro radical (•NO₂) is a common primary fragmentation step. Another key fragmentation involves the rearrangement and loss of nitric oxide (•NO) to form a phenoxy-like cation.

3.2 Halogen-Induced Fragmentation:

The nature of the halogen significantly influences the fragmentation pattern. A primary fragmentation pathway for alkyl halides is the heterolytic cleavage of the carbon-halogen bond.[8] For aryl halides, the loss of the halogen radical is a common fragmentation route. The distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are invaluable for identifying their presence in a molecule or fragment ion.[9][10]

Table 1: Characteristic Neutral Losses and Isotopic Patterns in EI-MS

| Functional Group | Neutral Loss | Mass (u) | Isotopic Signature |

| Nitro | •NO | 30 | - |

| Nitro | •NO₂ | 46 | - |

| Chlorine | •Cl | 35 / 37 | M+2 peak with ~3:1 intensity ratio |

| Bromine | •Br | 79 / 81 | M+2 peak with ~1:1 intensity ratio |

Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Deeper Insights

Tandem mass spectrometry (MS/MS) with ESI provides a powerful tool for the structural elucidation of halogenated nitropyrazoles. In this technique, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern.

4.1 Common Fragmentation Pathways in ESI-MS/MS:

The fragmentation of protonated halogenated nitropyrazoles in CID experiments often involves the loss of small neutral molecules. Competition between the loss of radicals and molecules can occur.[11] For nitro-containing compounds, losses of •NO and •NO₂ can be observed.[12] Halogen-containing compounds can exhibit losses of the corresponding hydrogen halide (e.g., HCl, HBr).[11]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a solid starting point for the analysis of halogenated nitropyrazoles.

5.1 Protocol 1: GC-MS Analysis using Electron Ionization

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

If derivatization is required to improve volatility, silylation is a common approach for compounds with active hydrogens.[13]

-

-

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

-

Oven Program: Start with an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

-

Injector: Use splitless injection for trace analysis or a split injection for more concentrated samples. Set the injector temperature to 250°C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

5.2 Protocol 2: LC-MS/MS Analysis using Electrospray Ionization

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

-

-

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a versatile choice.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

MS/MS: Use a data-dependent acquisition mode to trigger fragmentation of the most intense precursor ions. Set the collision energy to a range of 10-40 eV to observe a good distribution of fragment ions.

-

-

Visualization of Key Processes

6.1 General Fragmentation Workflow in Mass Spectrometry

Caption: General workflow for mass spectrometric analysis.

6.2 Conceptual Fragmentation of a Chlorinated Nitropyrazole (EI-MS)

Caption: Simplified EI fragmentation of a chlorinated nitropyrazole.

Conclusion and Future Perspectives

The mass spectrometric analysis of halogenated nitropyrazoles is a multifaceted endeavor that requires a deep understanding of ionization processes and fragmentation mechanisms. By leveraging the complementary nature of EI and ESI, and by employing systematic method development, researchers can confidently characterize these important molecules. The future of this field lies in the continued development of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition determination and the application of advanced data analysis tools for automated spectral interpretation.[14]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An Application Scientist's Guide to the UV-Vis Spectroscopic Properties of Nitropyrazoles

Abstract

Nitropyrazoles represent a cornerstone class of nitrogen-containing heterocyclic compounds, pivotal in fields ranging from energetic materials to pharmaceuticals.[1][2][3][4] Their utility is deeply rooted in their chemical structure: a five-membered aromatic ring with two adjacent nitrogen atoms, functionalized with one or more nitro groups. This unique arrangement governs their electronic properties, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides an in-depth technical exploration of the UV-Vis spectroscopic properties of nitropyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of their electronic transitions, present validated experimental protocols for accurate spectral acquisition, analyze the profound effects of substitution and solvent environment on the spectra, and connect these properties to practical applications.

Part 1: Theoretical Foundations of Electronic Transitions in Nitropyrazoles

UV-Vis spectroscopy measures the transitions of electrons from lower to higher energy molecular orbitals upon absorption of electromagnetic radiation.[5][6] In nitropyrazoles, the primary chromophore is the pyrazole ring itself, a π-conjugated system. The introduction of a nitro group (—NO₂) significantly modulates the electronic landscape. The nitro group acts as a powerful electron-withdrawing group and an auxochrome, a group that alters the absorption characteristics of the chromophore.

The key electronic transitions observed in nitropyrazoles are:

-

π → π* Transitions: These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital.[5][7] They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands (high molar absorptivity, ε). In pyrazole, this transition occurs in the deep UV region.[8] The presence of a nitro group, which extends the conjugation, typically causes a bathochromic shift (a shift to a longer wavelength) of this band.

-

n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group, to a π* antibonding orbital.[5][7] These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and are characteristically much weaker (low molar absorptivity). They are often observed as a shoulder on the main π → π* absorption band.

The interplay between the pyrazole ring and the nitro substituent(s) dictates the precise energy, and thus the wavelength, of these absorptions.

References

- 1. researchgate.net [researchgate.net]

- 2. energetic-materials.org.cn [energetic-materials.org.cn]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Bridging the Gap: A Technical Guide to Theoretical NMR and IR Studies of Pyrazole Derivatives

Abstract

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous clinically vital drugs.[1] Understanding the precise three-dimensional structure and electronic properties of these compounds is paramount for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synergistic application of theoretical and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of pyrazole derivatives. We will delve into the quantum mechanical foundations, present detailed computational workflows, and demonstrate how theoretically predicted spectra, when correlated with experimental data, serve as a powerful tool for structural elucidation and the prediction of molecular properties.

Introduction: The Significance of Pyrazoles and Spectroscopic Synergy

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, integral to drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] The versatility of the pyrazole ring, allowing for extensive substitution and tautomerism, enables the fine-tuning of its physicochemical and pharmacological profiles.[1][2] Spectroscopic techniques, particularly NMR and IR, are indispensable for characterizing these molecules. However, experimental spectra alone can sometimes be ambiguous. Computational chemistry emerges as a vital partner, offering a means to predict spectra from first principles, thereby aiding in the assignment of complex signals and providing a deeper understanding of the underlying molecular structure and dynamics.[3][4]

This guide will focus on the use of Density Functional Theory (DFT), a robust quantum chemical method, to simulate the NMR and IR spectra of pyrazole derivatives, establishing a workflow that enhances experimental research and accelerates the discovery process.[2][4][5]

Theoretical Foundations: Predicting Spectra from First Principles

The accurate prediction of NMR and IR spectra relies on solving the molecular Schrödinger equation, which is accomplished through various computational methods.[6] For molecules of the size and complexity of pyrazole derivatives, DFT offers an optimal balance of accuracy and computational efficiency.[4]

Density Functional Theory (DFT) as the Workhorse

DFT calculations are the cornerstone of modern computational spectroscopy for organic molecules.[4][5]

-

Functionals and Basis Sets: The choice of the DFT functional and basis set is critical for accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has a proven track record for reliability in calculating the properties of organic molecules.[2][7][8] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution necessary for accurate spectral prediction.[7][8][9]

Predicting NMR Spectra: The GIAO Method

Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei.[10] Theoretical calculations predict the nuclear magnetic shielding tensor (σ), which is then converted to the experimentally observable chemical shift (δ).

-

Gauge-Including Atomic Orbitals (GIAO): The GIAO method is the gold standard for calculating NMR chemical shifts.[7][11] It effectively overcomes the problem of gauge-origin dependence, ensuring that the calculated shielding constants are physically meaningful.[12] The calculation is typically performed at the DFT level, for instance, using the B3LYP/6-311++G(d,p) method.[7][13] The calculated absolute shielding values (σ_calc) are then converted to chemical shifts (δ_calc) relative to a reference compound, typically Tetramethylsilane (TMS), using the linear regression equation: δ_calc = aσ_calc + b . The slope (a) and intercept (b) are determined by correlating the calculated shieldings of a set of known molecules with their experimental chemical shifts.[14]

Predicting IR Spectra: Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of molecular bonds, providing a "fingerprint" of the functional groups present.[10]

-

Harmonic Frequency Calculations: After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed.[10] This involves computing the second derivatives of the energy with respect to the atomic positions.[6] The resulting harmonic vibrational frequencies often overestimate experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation.

-

Scaling Factors: To improve agreement with experimental data, the calculated harmonic frequencies are uniformly scaled.[15] The scaling factor is specific to the level of theory (functional and basis set) used for the calculation. This empirical correction significantly improves the predictive power of the theoretical spectra.[15]

Integrated Spectroscopic Workflow: From Silicon to Solution

A robust workflow is essential for integrating computational and experimental data. This process ensures that theoretical predictions are systematically validated and meaningfully applied to the research problem.

Detailed Computational Protocol

Here is a step-by-step methodology for the theoretical prediction of NMR and IR spectra for a novel pyrazole derivative.

-

Molecular Structure Creation: Build the initial 3D structure of the pyrazole derivative using molecular modeling software like GaussView.

-

Geometry Optimization: Perform a full geometry optimization without constraints. This is a crucial step as NMR and IR parameters are highly sensitive to molecular geometry.[10]

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Use tight convergence criteria (e.g., SCF=Tight in Gaussian) to ensure a true energy minimum is found.

-

-

Vibrational Frequency Analysis: Using the optimized geometry, perform a frequency calculation at the same level of theory.

-

Purpose: This confirms that the optimized structure is a true minimum (no imaginary frequencies) and yields the theoretical IR spectrum (frequencies and intensities).

-

-

NMR Shielding Calculation: Using the same optimized geometry, perform an NMR calculation.

-

Method: GIAO[12]

-

Level of Theory: B3LYP/6-311++G(d,p)

-

-

Data Processing:

-

IR: Apply the appropriate scaling factor to the calculated vibrational frequencies.

-

NMR: Convert the calculated absolute shielding tensors to chemical shifts using a pre-established linear regression equation or by calculating the shielding for TMS at the same level of theory and using the relation: δ_calc = σ_TMS - σ_calc .

-

Experimental Validation Protocol

Theoretical data must be benchmarked against experimental results.

-

FT-IR Spectroscopy:

-

Prepare the sample (e.g., as a KBr pellet).

-

Record the spectrum on an FT-IR spectrometer, typically in the 4000-400 cm⁻¹ range.[16]

-

Compare the positions and relative intensities of the experimental peaks with the scaled theoretical spectrum.

-

-

NMR Spectroscopy:

-

Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Compare the experimental chemical shifts with the calculated values.

-

Workflow Visualization

The following diagram illustrates the integrated workflow for theoretical and experimental spectroscopic analysis.

Caption: Integrated workflow for spectroscopic analysis of pyrazole derivatives.

Applications in Pyrazole Research and Drug Development

The synergy between theoretical and experimental spectroscopy provides powerful insights that drive research forward.

Unambiguous Structural Elucidation

For complex pyrazole derivatives, ¹H and ¹³C NMR spectra can be crowded, making definitive assignments challenging. Theoretical calculations provide a complete set of chemical shifts that can be directly mapped to each atom in the molecule, resolving ambiguities in experimental assignments.[3] Similarly, calculated IR spectra help assign specific vibrational modes, confirming the presence of key functional groups and probing subtle structural features like intramolecular hydrogen bonds.[5][7]

Tautomerism and Isomerism Analysis

Pyrazoles can exist in different tautomeric forms, which can be difficult to distinguish experimentally as they may be in rapid equilibrium.[2] DFT calculations can determine the relative energies of these tautomers, predicting the most stable form.[17] By calculating the NMR and IR spectra for each tautomer, one can identify unique spectral signatures that confirm the dominant species in solution or the solid state.

Probing Structure-Activity Relationships (SAR)

In drug development, understanding how molecular structure relates to biological activity is critical. Theoretical spectroscopy can provide quantitative descriptors for SAR studies. For example, the calculated chemical shift of an N-H proton can be an indicator of its hydrogen bonding capability. Changes in the vibrational frequency of a carbonyl group (C=O) can reflect changes in the electronic environment, which may correlate with binding affinity to a biological target.[2] These computational insights help guide the synthesis of new derivatives with improved pharmacological properties.[1][18]

Data Presentation: Calculated vs. Experimental Spectra

Presenting a direct comparison of theoretical and experimental data is crucial for validation. The tables below provide a template for such a comparison for a hypothetical substituted pyrazole.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Exp. δ ¹³C | Calc. δ ¹³C | Δδ | Exp. δ ¹H | Calc. δ ¹H | Δδ |

| C3 | 145.2 | 144.7 | 0.5 | - | - | - |

| C4 | 105.8 | 106.1 | -0.3 | 6.45 | 6.51 | -0.06 |

| C5 | 138.9 | 139.5 | -0.6 | - | - | - |

| N1-H | 12.80 | 12.95 | -0.15 | - | - | - |

| Other atoms | ... | ... | ... | ... | ... | ... |

Table 2: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹)

| Vibrational Mode | Exp. Frequency | Calc. Frequency | Scaled Freq.* | Assignment (PED) |

| N-H stretch | 3150 | 3285 | 3154 | ν(N-H) 98% |

| C-H stretch (aromatic) | 3080 | 3210 | 3082 | ν(C-H) 95% |

| C=N stretch (ring) | 1595 | 1660 | 1594 | ν(C=N) 85% |

| C=C stretch (ring) | 1480 | 1545 | 1483 | ν(C=C) 88% |

| Other modes | ... | ... | ... | ... |

*Scaled using a factor of 0.9613, a common value for B3LYP/6-31G(d) level calculations.

Conclusion and Future Outlook

The integration of theoretical NMR and IR spectroscopy with experimental analysis provides a robust, high-fidelity framework for the study of pyrazole derivatives. This combined approach offers a level of detail and certainty that is often unattainable with either method alone. It accelerates the process of structural elucidation, provides deep insights into molecular properties, and serves as a predictive tool in the rational design of new molecules for pharmaceutical and material science applications.[4]

Future advancements will likely involve the integration of machine learning and AI to refine spectral predictions and rapidly screen large virtual libraries of pyrazole derivatives.[14] As computational power continues to grow, more sophisticated methods that account for environmental effects (solvation) and molecular dynamics will become routine, further closing the gap between theoretical models and experimental reality.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. eurasianjournals.com [eurasianjournals.com]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tau.ac.il [tau.ac.il]

- 11. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 1-methyl-4-nitropyrazole derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-4-nitropyrazole

Executive Summary

This guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-4-nitropyrazole, a key heterocyclic derivative. Pyrazole and its derivatives are fundamental building blocks in various scientific fields, demonstrating a wide range of biological activities and applications.[1][2] Specifically, nitrated pyrazoles are of significant interest as energetic materials and as crucial intermediates in the development of pharmaceuticals and agrochemicals.[3][4][5] 1-Methyl-4-nitropyrazole serves as a vital precursor for advanced energetic compounds like N-methyl-3,4,5-trinitropyrazole (MTNP) and has applications in lowering the melting point of explosive formulations.[6]

This document, intended for researchers, chemists, and drug development professionals, details a field-proven, regioselective synthetic strategy, beginning with the nitration of pyrazole to form 4-nitropyrazole, followed by N-methylation. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols, and present a thorough guide to the structural characterization of the final product using modern spectroscopic and analytical techniques.

The Strategic Importance of 1-Methyl-4-nitropyrazole

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] The introduction of a nitro group (-NO₂) dramatically influences the molecule's electronic properties and reactivity, making nitropyrazoles a versatile class of compounds. These compounds are characterized by their high density, thermal stability, and high energy content.[3][4]

1-Methyl-4-nitropyrazole is a particularly important derivative for several reasons:

-

Regioisomeric Purity: Direct nitration of 1-methylpyrazole often yields a mixture of isomers, which is difficult to separate. A regioselective route that first synthesizes 4-nitropyrazole and then methylates the N1 position ensures a pure final product.[6]

-

Intermediate for Energetic Materials: It is a critical building block for melt-castable explosives such as N-methyl-3,4,5-trinitropyrazole (MTNP), which offer higher performance and lower sensitivity than traditional explosives like TNT.[6][7][8]

-

Pharmaceutical and Agrochemical Scaffolding: The pyrazole nucleus is present in numerous FDA-approved drugs.[1] The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization in drug discovery programs.[9]

Synthetic Methodologies: A Regioselective Approach

The most reliable and scalable synthesis of 1-methyl-4-nitropyrazole involves a two-step process designed to ensure high regioselectivity and avoid the formation of unwanted isomers. This approach first installs the nitro group at the C4 position of the pyrazole ring, followed by methylation at the N1 position.

Step 1: Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole is an electrophilic aromatic substitution. The pyrazole ring is susceptible to such reactions, but forcing conditions are required to achieve C-nitration.[4] A highly effective and optimized method is the "one-pot, two-step" nitration using a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[3][10]

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄/oleum) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This potent system is necessary to overcome the deactivating effect of the protonated pyrazole ring under strongly acidic conditions.

-

Reaction Control: The reaction is exothermic and must be carefully controlled. Maintaining a specific temperature (e.g., 50°C) is crucial for maximizing yield and minimizing side-product formation.[3][10]

Step 2: N-Methylation of 4-Nitropyrazole

With 4-nitropyrazole in hand, the final step is the introduction of a methyl group onto one of the ring's nitrogen atoms. The N-H bond of the pyrazole is acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking a methylating agent like iodomethane (CH₃I).

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a practical and safer alternative to more hazardous bases like sodium hydride (NaH).[4] It is sufficiently strong to deprotonate the 4-nitropyrazole, initiating the reaction.

-

Methylating Agent: Iodomethane is a highly effective source of an electrophilic methyl group.

-

Solvent: A polar aprotic solvent like acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction.[4]

The overall synthetic workflow is depicted below.

Caption: Regioselective synthesis of 1-methyl-4-nitropyrazole.

Detailed Experimental Protocols

Safety Precaution: These procedures involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Protocol 3.1: Synthesis of 4-Nitropyrazole[3][10]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%) and 20% fuming sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

-

Nitrating Mixture: Slowly add 98% fuming nitric acid dropwise to the cooled sulfuric acid mixture, ensuring the temperature does not exceed 10°C.

-